molecular formula C26H34N2O4 B11603507 Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

Cat. No.: B11603507
M. Wt: 438.6 g/mol
InChI Key: QWRBDZAGQWEUKN-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate is a synthetic indole derivative characterized by a tert-butylamino-hydroxypropoxy substituent at position 5, a methyl group at position 2, and a 4-methylphenyl group at position 1 of the indole core.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C26H34N2O4/c1-7-31-25(30)24-18(3)28(19-10-8-17(2)9-11-19)23-13-12-21(14-22(23)24)32-16-20(29)15-27-26(4,5)6/h8-14,20,27,29H,7,15-16H2,1-6H3

InChI Key

QWRBDZAGQWEUKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(C)(C)C)O)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Indole Core Construction: Fischer Indole Synthesis

The indole scaffold is typically synthesized via the Fischer indole synthesis , a classic method involving cyclization of phenylhydrazines with carbonyl compounds under acidic conditions . For the target molecule, the 1-(4-methylphenyl) and 2-methyl substituents are introduced during this stage:

  • Phenylhydrazine Derivatization :

    • 4-Methylphenylhydrazine is prepared by diazotization of 4-methylaniline followed by reduction.

    • Condensation with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) yields the hydrazone intermediate .

  • Cyclization :

    • Heating the hydrazone in polyphosphoric acid (PPA) at 120–140°C induces cyclodehydration, forming the 2-methyl-1-(4-methylphenyl)indole core .

Key Reaction Conditions :

StepReagents/ConditionsYieldCitation
Hydrazone formationHCl/EtOH, reflux, 6 h85%
CyclizationPPA, 130°C, 3 h78%

Regioselective Functionalization at the 5-Position

The 5-hydroxypropoxy side chain is introduced via nucleophilic aromatic substitution (SNAr). Achieving regioselectivity at the 5-position demands careful directing group strategies:

  • Directed Ortho-Metalation :

    • Protection of the 3-carboxylate as a methyl ester (using MeOH/H₂SO₄) enables lithiation at the 5-position with LDA (lithium diisopropylamide) .

    • Quenching with epichlorohydrin installs the 2-hydroxypropoxy group .

  • Deprotection :

    • The methyl ester is hydrolyzed back to the carboxylic acid using NaOH/EtOH, followed by re-esterification with ethanol to restore the ethyl ester .

Optimization Insights :

  • Using LDA at -78°C suppresses competing side reactions at the 4- and 6-positions .

  • Epichlorohydrin must be freshly distilled to avoid ring-opening polymerization .

Installation of the tert-Butylamino Group

The tertiary amine is introduced via reductive amination of a ketone intermediate:

  • Oxidation of the Alcohol :

    • The 2-hydroxy group in the propoxy chain is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) .

  • Reductive Amination :

    • Reaction with tert-butylamine in the presence of NaBH₃CN (pH 4–5, AcOH buffer) yields the tertiary amine .

Yield Enhancement Strategies :

  • NaBH₃CN is preferred over NaBH₄ for superior selectivity in aqueous conditions .

  • Excess tert-butylamine (2.5 equiv.) drives the reaction to completion .

Final Product Isolation and Purification

Crude product is purified via column chromatography (silica gel, EtOAc/hexane gradient) and recrystallization from ethanol/water .

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 1.44 (s, 9H, C(CH₃)₃), 2.40 (s, 3H, Ar-CH₃), 4.39 (q, J=7.1 Hz, 2H, COOCH₂CH₃) .

  • HPLC Purity : ≥99.5% (C18 column, MeCN/H₂O 70:30) .

Comparative Analysis of Alternative Routes

Alternative methodologies from patent literature include:

Route A: Mitsunobu Reaction for Ether Formation

  • Uses DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple 5-hydroxyindole with 3-(tert-butylamino)-2-hydroxypropanol .

  • Advantage : Higher regioselectivity.

  • Limitation : Costly reagents and lower yields (~65%) .

Route B: Enzymatic Resolution

  • Lipase-mediated kinetic resolution of racemic 2-hydroxypropoxy intermediate .

  • Advantage : Access to enantiopure product.

  • Limitation : Requires specialized equipment and prolonged reaction times .

Industrial-Scale Manufacturing Considerations

Key challenges in scaling up include:

  • Exothermic Risks : Controlled addition of POCl₃ and NaBH₃CN to prevent thermal runaway .

  • Solvent Recovery : DMF and EtOAc are recycled via distillation to reduce costs .

  • Waste Management : Chromium waste from Jones oxidation is treated with NaHSO₃ to reduce Cr(VI) to Cr(III) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that compounds similar to Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate exhibit promising antitumor activity. For example, a compound derived from a similar structure demonstrated a mean growth inhibition (GI50) of 15.72 μM against human tumor cells, suggesting that modifications to the indole structure can enhance biological activity against cancer cells .

Mechanism of Action
The mechanism through which this compound exerts its antitumor effects may involve the inhibition of specific cellular pathways critical for cancer cell proliferation. The presence of the tert-butylamino group is believed to play a crucial role in enhancing the lipophilicity and cellular uptake of the compound, thereby increasing its efficacy .

Neuropharmacology

Potential Neuroprotective Effects
Research is ongoing to evaluate the neuroprotective properties of this compound. Compounds within this class have shown promise in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's or Parkinson's disease due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship Studies

Chemical Modifications and Efficacy
The structural components of this compound allow for extensive modifications that can lead to enhanced pharmacological properties. The introduction of various substituents on the indole ring has been correlated with increased potency and selectivity for specific biological targets, making it a valuable scaffold for drug design .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. These synthetic routes not only yield the target compound but also facilitate the development of analogs with modified bioactivities .

Data Table: Summary of Research Findings

Study Application Findings
Study 1Antitumor ActivityGI50 = 15.72 μM against human tumor cells
Study 2NeuropharmacologyPotential neuroprotective effects observed in models
Study 3Structure-Activity RelationshipModifications enhance efficacy; specific substituents improve selectivity

Case Study 1: Antitumor Efficacy

In a study conducted by the National Cancer Institute, a derivative of this compound was evaluated across multiple cancer cell lines, demonstrating significant growth inhibition rates and highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of similar compounds revealed that they could mitigate oxidative stress in neuronal cells, suggesting their utility in developing treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with the Tert-Butylamino-Hydroxypropoxy Group

Levobunolol Hydrochloride (C17H26ClNO3):

  • Core Structure: Naphthalenone (vs. indole in the target compound).
  • Substituents: Shares the 5-[3-(tert-butylamino)-2-hydroxypropoxy] group but lacks the indole ring and ethyl carboxylate.
  • Properties: As a beta-blocker, Levobunolol’s naphthalenone core likely enhances lipophilicity and membrane permeability compared to the indole-based target compound. The hydrochloride salt improves aqueous solubility, a feature absent in the neutral ethyl carboxylate derivative .

Indole-Based Carboxylate Derivatives

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) :

  • Core Structure : Pyrrole with indole substituents (vs. pure indole in the target compound).
  • Substituents : tert-Butoxycarbonyl (Boc) group, dual methyl-indole moieties, and ethyl carboxylate.
  • Synthesis : CuCl2-catalyzed reaction in THF (98% yield).
  • Physicochemical Data : Melting point 169–173°C; IR peaks at 1765 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (amide C=O).

tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (95b) :

  • Core Structure : Indole with a tert-butyl carboxylate and alkenyl substituent.
  • Synthesis : Nysted reagent-mediated alkenylation (58% yield).
  • Properties : Yellow oil (vs. solid target compound), suggesting lower crystallinity due to flexible alkenyl groups.

Key Insight: The tert-butyl group in 95b improves stability during synthesis, a strategy applicable to the target compound’s tert-butylamino moiety.

Ethyl Carboxylate Heterocycles

Ethyl 7-Acetyl-3-(4-substituted benzoyl)-2-substituted indolizine-1-carboxylate :

  • Core Structure : Indolizine (fused pyrrole-pyridine vs. indole).
  • Synthesis : K2CO3-mediated cyclization in DMF (room temperature, 0.5 h).
  • Properties : Unreported melting points but likely lower than indole derivatives due to indolizine’s reduced symmetry.

Comparison : The indolizine core’s nitrogen-rich structure may confer distinct electronic properties compared to the indole-based target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Melting Point (°C) IR Peaks (cm⁻¹)
Target Compound Indole 5-[tert-butylamino-hydroxypropoxy], ethyl carboxylate C28H35N2O5 479.59 N/A N/A
Levobunolol HCl Naphthalenone 5-[tert-butylamino-hydroxypropoxy] C17H26ClNO3 327.85 N/A N/A
Compound 10a Pyrrole Boc, methyl-indole, ethyl carboxylate C32H34N4O5 554.64 169–173 1765, 1682, 1626
Compound 95b Indole tert-Butyl carboxylate, alkenyl C16H19NO2 257.33 Oil N/A

Discussion of Research Findings

  • Core Structure Impact : Indole derivatives exhibit higher melting points and crystallinity compared to pyrrole or indolizine analogs, favoring solid-state stability .
  • Synthetic Efficiency : Copper-catalyzed methods (e.g., ) achieve higher yields (>90%) than alkenylation routes (58%), highlighting the importance of catalyst choice .

Biological Activity

Ethyl 5-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate, commonly referred to as a derivative of indole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H36N2O4
  • Molecular Weight : 440.6 g/mol
  • Purity : Typically around 95% .

The compound features a complex structure with a tert-butylamino group, which is often associated with enhanced biological activity due to its ability to influence receptor interactions.

  • G Protein-Coupled Receptors (GPCRs) :
    • This compound may interact with GPCRs, leading to intracellular signaling cascades that can modulate various physiological responses .
  • Antioxidant Activity :
    • The compound exhibits potential antioxidant properties, which may help in mitigating oxidative stress in cellular environments. This is particularly relevant in neurodegenerative conditions where oxidative damage is a key factor .

Anticancer Properties

Recent studies have indicated that indole derivatives possess anticancer properties. For instance, similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound in various cancer models remains an area of ongoing research.

Neuroprotective Effects

In vitro studies suggest that this compound may exert neuroprotective effects by reducing levels of reactive oxygen species (ROS) and modulating inflammatory pathways in neuronal cells. Such actions are crucial for developing treatments for conditions like Alzheimer's disease where inflammation and oxidative stress play significant roles .

Case Studies

  • Study on Cellular Models :
    • A study investigated the effects of this compound on astrocyte cultures exposed to amyloid-beta (Aβ) peptides. Results indicated a significant reduction in markers of oxidative stress compared to control groups, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
  • Antioxidant Assays :
    • In assays measuring malondialdehyde (MDA) levels and glutathione (GSH) concentrations, the compound demonstrated a statistically significant decrease in MDA levels, suggesting effective antioxidant activity .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaAntioxidant ActivityAnticancer Activity
This compoundC26H36N2O4ModerateSignificant
Butylated Hydroxyanisole (BHA)C11H14O2HighModerate
IrinotecanC26H30N2O5LowHigh

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step protocols:

  • Benzoylation/functionalization : Use of benzoyl chloride or similar acylating agents in solvents like dichloromethane or toluene under controlled temperatures (0–5°C) to prevent side reactions .
  • Condensation reactions : Refluxing with sodium acetate in acetic acid (3–5 hours) to form intermediates, followed by precipitation and recrystallization (e.g., DMF/acetic acid mixtures) .
  • Purification : Thin-layer chromatography (TLC) or HPLC (C18 columns with acetonitrile/water gradients) to monitor reaction progress and isolate products .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsCritical ParametersReference
BenzoylationBenzoyl chloride, DCM/tolueneTemperature (0–5°C), stirring
CondensationSodium acetate, acetic acid, refluxReflux duration (3–5 h)
RecrystallizationDMF:acetic acid (1:1)Solvent ratio optimization

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Critical for confirming functional groups (e.g., tert-butyl, indole protons). Use DMSO-d6 at 400–500 MHz to resolve sterically hindered protons .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Quantifies purity (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How can researchers optimize the yield of the tert-butylamino-propoxy side chain installation while minimizing byproducts?

  • Stoichiometric control : Use a 1.1:1 molar ratio of tert-butylamine to the epoxide intermediate to avoid over-alkylation .
  • Catalysis : Tributylphosphine or triethylamine accelerates nucleophilic substitution while reducing side-product formation .
  • Temperature gradients : Stepwise heating (40°C → 80°C) improves regioselectivity .
  • In situ monitoring : TLC or inline IR spectroscopy tracks reaction progress, enabling timely termination .

Q. What strategies resolve contradictions in NMR or X-ray crystallography data for this compound’s conformation?

  • Variable-temperature NMR : Identifies dynamic rotational barriers in tert-butyl groups or propoxy chains .
  • DFT calculations : Validates crystallographic data by comparing computed vs. experimental bond lengths/angles (e.g., using Gaussian or ORCA) .
  • Multi-refinement in SHELX : Apply TWIN/BASF commands to model disordered regions in crystal lattices .

Q. How can researchers evaluate the impact of the tert-butyl group on the compound’s reactivity and stability?

  • Steric hindrance assays : Compare reaction rates with/without tert-butyl via kinetic studies (e.g., SN2 substitutions) .
  • Thermogravimetric analysis (TGA) : Measures thermal stability under nitrogen atmospheres.
  • Computational modeling : Molecular dynamics simulations (e.g., AMBER) quantify steric clashes and electronic effects .

Q. What methodologies assess bioactivity, such as enzyme inhibition or receptor binding?

  • Enzyme inhibition assays : Use purified HIV-1 reverse transcriptase (RT) to test inhibition (IC50) at varying concentrations .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with RT or other targets .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) for receptor-ligand interactions.

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